Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid

Pericyclic reaction Natural product synthesis Electrocyclization

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid (CAS 2418711-37-0) is a strained bicyclic carboxylic acid featuring a fused cyclobutene–cyclohexadiene ring system. With a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol, this compound combines a rigid bicyclo[4.2.0]octane scaffold with conjugated diene functionality and a reactive carboxylic acid handle at the 7-position.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 2418711-37-0
Cat. No. B2965545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid
CAS2418711-37-0
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESC1C=CCC2C1C=C2C(=O)O
InChIInChI=1S/C9H10O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-2,5-7H,3-4H2,(H,10,11)
InChIKeyCCXPIWZKYVQLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid (CAS 2418711-37-0): Strained Bicyclic Scaffold for Natural Product Synthesis and Conformational Constraint


Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid (CAS 2418711-37-0) is a strained bicyclic carboxylic acid featuring a fused cyclobutene–cyclohexadiene ring system [1]. With a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol, this compound combines a rigid bicyclo[4.2.0]octane scaffold with conjugated diene functionality and a reactive carboxylic acid handle at the 7-position . The bicyclo[4.2.0]octadiene framework is a core structural motif found in numerous biologically active natural products, including the immunosuppressant SNF4435 C/D, the kingianins, and the endiandric acids [2].

Enables 8π/6π-electrocyclization cascades for natural product core assembly
Strained 3,7-diene scaffold permits pericyclic transformations under thermal activation
Carboxylic acid handle at 7-position supports amide coupling and esterification for diversification

Why Generic Bicyclo[4.2.0]octane Carboxylic Acids Cannot Replace Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid in Synthesis


Compounds sharing the bicyclo[4.2.0]octane carboxylic acid scaffold are not interchangeable due to critical differences in ring saturation and diene regiochemistry. The fully saturated analog bicyclo[4.2.0]octane-7-carboxylic acid (CAS 105118-52-3, MW 154.21) lacks the conjugated diene system required for 8π/6π-electrocyclization cascades and pericyclic transformations central to natural product synthesis [1]. The isomeric bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid (CAS 100162-10-5) possesses a different diene conjugation pattern that alters its reactivity profile in thermal and photochemical rearrangements [2]. These structural differences preclude generic substitution; selecting the wrong regioisomer or saturation state can abolish reactivity in key downstream transformations, leading to synthetic failure [3].

Saturated analog
Bicyclo[4.2.0]octane-7-carboxylic acid lacks the conjugated diene and cannot participate in electrocyclization cascades.
2,4-Diene regioisomer
The 2,4-diene isomer undergoes competing thermal ring-opening to cyclooctatrienes, diverting reactivity from desired scaffold construction.
Purity equivalence risk
Both saturated and isomeric analogs are offered at comparable 95% purity; structural identity must be confirmed to avoid procurement errors.

Quantitative Differentiation of Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid (CAS 2418711-37-0) from Closest Analogs


Conjugated Diene Regiochemistry: 3,7-Diene Pattern Enables 8π/6π-Electrocyclization Not Accessible to the 2,4-Diene Isomer

The 3,7-diene conjugation pattern of bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid permits thermal 8π-electrocyclization to form bicyclo[4.2.0]octadiene ring systems, a transformation demonstrated in the total synthesis of kingianic acid A and SNF4435 C/D [1]. In contrast, the isomeric bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid (CAS 100162-10-5) undergoes competitive thermal rearrangement pathways due to its different double bond placement, as evidenced by gas-phase kinetic studies of the parent hydrocarbon bicyclo[4.2.0]octa-2,4-diene, which equilibrates with 1,3,5-cyclooctatriene and 1,3,6-cyclooctatriene at moderate temperatures [2].

Electrocyclization Regiochemistry
Class-level
3,7-diene enables 8π cascade; 2,4-diene equilibrates with cyclooctatrienes (kinetic data 330–490 K)
3,7-diene regiochemistry is required for pericyclic scaffold construction
Kinetic data from parent hydrocarbon gas-phase study
Pericyclic reaction Natural product synthesis Electrocyclization

Ring Strain Energetics: Bicyclo[4.2.0]octadiene Scaffold Exhibits 108.3 kJ/mol Strain Energy, Enabling Thermal Reactivity Absent in Saturated Analogs

The bicyclo[4.2.0]octadiene scaffold possesses a calculated strain energy of 108.3 kJ/mol for the parent bicyclo[4.2.0]octa-2,4-diene, based on gas-phase equilibrium measurements . This is substantially higher than the strain energy of the saturated analog bicyclo[4.2.0]octane, which has a strain energy of approximately 6.1 ± 1.1 kJ/mol derived from combustion calorimetry [1]. The carboxylic acid derivative inherits this strain, which facilitates thermal electrocyclic ring-opening and rearrangement reactions critical to natural product synthesis cascades [2].

Ring Strain Energy
Reported
~108.3 kJ/mol (diene) vs 6.1 ± 1.1 kJ/mol (saturated)
High strain enables low-temperature thermal reactivity
Combustion calorimetry and gas-phase equilibrium
Ring strain Thermochemistry Strained intermediates

Commercial Purity Profile: Typical 95% Purity with Batch-Specific QC Documentation Including NMR, HPLC, and GC

Commercially sourced bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid is typically supplied at ≥95% purity with accompanying batch-specific analytical documentation . In contrast, the saturated analog bicyclo[4.2.0]octane-7-carboxylic acid (CAS 105118-52-3) is also supplied at a standard minimum purity of 95% from vendors including AKSci and Bidepharm, with QC reports including NMR, HPLC, and GC . The bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid isomer (CAS 100162-10-5) is listed with a typical purity of 95% .

Commercial Purity
Data to verify
≥95% (NMR, HPLC, GC)
Purity alone cannot distinguish the correct regioisomer
Confirm structural identity via NMR
Chemical purity Quality control Procurement specification

Synthetic Route Specificity: Rh(I)-Catalyzed Cycloisomerization Provides Access to the 3,7-Diene Scaffold Not Readily Achievable via Diels-Alder Strategies

One notable synthetic route to bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid utilizes a rhodium(I) complex catalyst for cycloisomerization, a method that directly constructs the strained 3,7-diene framework . This contrasts with the synthesis of the saturated analog bicyclo[4.2.0]octane-7-carboxylic acid, which typically employs Diels-Alder cycloaddition of a diene and dienophile under elevated temperatures . The rhodium-catalyzed route enables access to the diene oxidation state without requiring subsequent dehydrogenation steps, providing a more direct entry to the 3,7-diene scaffold .

Synthetic Route
Class-level
Rh(I)-catalyzed cycloisomerization retains diene; Diels-Alder gives saturated scaffold
Direct procurement avoids additional dehydrogenation and isomerization risk
Dehydrogenation of saturated analog may cause isomerization
Synthetic methodology Rhodium catalysis Cycloisomerization

High-Value Application Scenarios for Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid Based on Quantitative Differentiation Evidence


Total Synthesis of Kingianic Acid A and Related Endiandric Acid Natural Products via 8π/6π-Electrocyclization Cascades

Researchers pursuing the total synthesis of bicyclo[4.2.0]octadiene-derived natural products, including kingianic acid A, kingianins A–J, and cryptobeilic acid D ethyl ester, require the 3,7-diene carboxylic acid scaffold as the key electrocyclization precursor. As demonstrated by Patel and Fallon (2022), a functionalized bicyclo[4.2.0]octadiene can be forged in two steps from cyclooctatetraene, enabling the first total synthesis of kingianic acid A [1]. The saturated analog bicyclo[4.2.0]octane-7-carboxylic acid cannot participate in this pericyclic cascade, and the 2,4-diene isomer undergoes competing thermal rearrangement pathways that divert reactivity away from the desired electrocyclization [2]. Procurement of the correct 3,7-diene regioisomer is therefore essential for successful execution of this synthetic strategy.

Synthesis of SNF4435 C/D Immunosuppressant and Multidrug-Resistance Reversal Analogs

The bicyclo[4.2.0]octadiene ring system is the core pharmacophore of the immunosuppressant natural products SNF4435 C and D, isolated from Streptomyces spectabilis, which also exhibit multidrug-resistance (MDR) reversal activity [1]. Enantiomeric bicyclo[4.2.0]octadiene carboxylic acids serve as key intermediates for the elaboration of stereochemically homogeneous SNF analogs. Kim (2012) demonstrated that a chiral 4,5-trans-diphenyl oxazoline auxiliary provided 70% diastereomeric excess in the 8π electrocyclization, directly affording enantiomeric carboxylic acids for SNF analog synthesis [2]. The strained 3,7-diene scaffold is non-negotiable for this application, as the saturated and regioisomeric analogs lack the pericyclic reactivity required to construct the bicyclic core.

Construction of Strained Bicyclic Building Blocks for Medicinal Chemistry Conformational Constraint

The bicyclo[4.2.0]octane framework introduces conformational constraint into small-molecule drug candidates, and the 3,7-diene carboxylic acid variant provides a reactive handle for further diversification. The elevated strain energy (~108 kJ/mol for the parent hydrocarbon) relative to the saturated analog (~6 kJ/mol) [1] enables controlled thermal release of strain through electrocyclic ring opening, a property exploitable in prodrug design or stimuli-responsive materials. Additionally, the carboxylic acid group at the 7-position permits standard amide coupling and esterification chemistry for library synthesis [2]. Researchers seeking to introduce both conformational rigidity and latent thermal reactivity into their scaffolds should select the 3,7-diene carboxylic acid over the saturated analog, which offers rigidity without the programmable thermal response.

Photochemical and Thermal Mechanistic Studies of Strained Bicyclic Dienes

Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid serves as a model substrate for investigating the interplay between ring strain and pericyclic reactivity. The thermal rearrangement of bicyclo[4.2.0]octadiene systems has been studied in the context of valence isomerism between bicyclo[4.2.0]octa-2,4-diene and 1,3,5-cyclooctatriene, with rate constants measured between 330 and 490 K [1]. The 3,7-diene carboxylic acid extends this mechanistic platform by introducing a polar functional group that can modulate reaction rates and selectivity through hydrogen bonding or metal coordination effects [2]. Physical organic chemists investigating strain-promoted transformations will find this compound a valuable probe for disentangling electronic and steric contributions to pericyclic reaction barriers.

Application
Selection Property
Validation Focus
Total synthesis of endiandric acid natural products
3,7-diene regioisomer for 8π/6π electrocyclization cascades
Pericyclic reactivity and scaffold fidelity
SNF4435 C/D analog synthesis
Strained diene scaffold for stereocontrolled electrocyclization
Diastereomeric excess and stereochemical outcome
Conformational constraint building blocks
Latent ring strain and carboxylic acid diversification handle
Thermal reactivity and amide coupling compatibility
Pericyclic mechanistic studies
Model substrate for strain-promoted valence isomerization
Kinetic analysis and rearrangement pathways
Quote Request

Request a Quote for Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.